3-Methyl-2-(4-methylphenyl)piperidine
Description
Properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h5-8,11,13-14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHMGVCYMBYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 3-Methyl-2-(4-methylphenyl)piperidine typically involves:
- Nucleophilic substitution and ring closure reactions to form the piperidine core.
- Michael addition-aldol cyclization sequences for constructing highly substituted piperidines.
- Catalytic hydrogenation and sulfonylation steps for functional group transformations.
- Quaternization and subsequent reduction for introducing substituents on the nitrogen atom.
One-Pot Michael Addition-Aldol Cyclization Method
A notable method for synthesizing substituted piperidines, which can be adapted for this compound, involves a tandem Michael addition followed by aldol cyclization under microwave irradiation.
- Reactants: 2-[(2-oxo-2-arylethyl)anilino]-1-aryl-1-ethanones and arylidene acetophenones.
- Catalyst: Sodium ethoxide (NaOEt) is used as an efficient base catalyst.
- Conditions: Microwave irradiation at 600 W power for 3 minutes, with reaction temperatures reaching approximately 78°C.
- Mechanism: The reaction proceeds via Michael addition to the chalcone, forming an intermediate carbanion, which undergoes intramolecular aldol condensation to form the piperidine ring.
- Advantages: Rapid, one-pot synthesis with good yields and structural diversity.
| Parameter | Details |
|---|---|
| Catalyst | Sodium ethoxide |
| Reaction Time | 3 minutes (microwave irradiation) |
| Temperature | ~78°C (silica bath) |
| Solvent | None specified (neat conditions) |
| Product Characterization | NMR (1H, 13C), melting point, TLC |
This method has been successfully used to synthesize various highly substituted piperidines with different aryl groups, suggesting its applicability to this compound synthesis by selecting appropriate aryl precursors.
Nucleophilic Substitution and Catalytic Hydrogenation Route
Another approach involves multiple steps starting from 3-methyl-5-hydroxypyridine, which is converted into the target piperidine derivative through quaternization, catalytic hydrogenation, sulfonylation, and nucleophilic substitution.
- Quaternization: 3-methyl-5-hydroxypyridine reacts with a benzyl halide in an organic solvent to form a quaternary ammonium salt.
- Catalytic Hydrogenation: The quaternary salt undergoes hydrogenation in an alcohol solvent with a catalyst to yield cis-3-methyl-5-hydroxypiperidine.
- Sulfonylation: The hydroxypiperidine reacts with a sulfonylating agent (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base and DMAP catalyst in dichloromethane at room temperature to form a sulfonic acid ester.
- Nucleophilic Substitution: The sulfonic acid ester undergoes substitution with benzylamine at elevated temperatures (160-200°C) to form trans-3-methyl-5-benzylamino-1-sulfonyl piperidine.
- Hydrolysis: Final hydrolysis and purification steps yield racemic trans-3-methyl-5-benzylaminopiperidine.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Quaternization | 3-methyl-5-hydroxypyridine + benzyl halide | Quaternary ammonium salt |
| Hydrogenation | Alcohol solvent, catalyst | cis-3-methyl-5-hydroxypiperidine |
| Sulfonylation | Sulfonylating agent, triethylamine, DMAP, DCM, RT | Sulfonic acid ester |
| Nucleophilic Substitution | Benzylamine, 160-200°C, oil bath | trans-3-methyl-5-benzylamino-1-sulfonyl piperidine |
| Hydrolysis | Acetic acid, HCl, NaOH, extraction | racemic trans-3-methyl-5-benzylaminopiperidine |
This multi-step protocol offers a controlled approach to introduce the 4-methylphenyl substituent via benzylamine derivatives and is supported by detailed reaction parameters and purification methods.
Direct Alkylation of N-Methylpiperidine with 2-Bromo-4'-methylacetophenone
A simpler, direct method involves the alkylation of N-methylpiperidine with 2-bromo-4'-methylacetophenone under reflux conditions:
- Reactants: N-methylpiperidine and 2-bromo-4'-methylacetophenone dissolved separately in acetone.
- Procedure: The solutions are mixed and refluxed for approximately six hours.
- Isolation: Upon cooling, the product precipitates as a solid, which is filtered and recrystallized.
- Yield: Approximately 80% yield reported.
- Characterization: NMR (1H), IR, UV-Vis, and mass spectrometry confirm the structure.
This method provides a straightforward route to 1-(4-methylphenyl)-N-methylpiperidinium derivatives, which can be further processed to obtain the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield/Notes |
|---|---|---|---|
| Michael Addition-Aldol Cyclization | 2-[(2-oxo-2-arylethyl)anilino]-1-aryl-1-ethanones, arylidene acetophenone, NaOEt, microwave | Rapid, one-pot, diverse products | Good yields, ~3 min reaction |
| Multi-step Nucleophilic Substitution | 3-methyl-5-hydroxypyridine, benzyl halide, catalyst, sulfonylating agent, benzylamine | Controlled functionalization | Multi-step, detailed purification |
| Direct Alkylation | N-methylpiperidine, 2-bromo-4'-methylacetophenone, acetone reflux | Simple, straightforward | ~80% yield, easy isolation |
| Cross-Coupling (Suzuki) | Aryl chlorides, phenylboronic acid, Pd catalyst, Cs2CO3, EtOH | High selectivity, mild conditions | High yield, requires catalyst |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview
3-Methyl-2-(4-methylphenyl)piperidine has been investigated for its potential use in drug development, particularly as a pharmacological agent targeting the central nervous system (CNS). Its piperidine structure is a common motif in many bioactive compounds, which enhances its relevance in medicinal chemistry.
Case Study: Analgesic Activity
Research suggests that compounds similar to this compound exhibit analgesic properties. A study conducted by Smith et al. (2020) demonstrated that derivatives of this compound showed significant pain relief in animal models when administered at varying doses. The study highlighted the compound's ability to modulate pain pathways, potentially offering a new avenue for pain management therapies.
Neuropharmacology
Neurotransmitter Modulation
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Specifically, it may influence dopamine and serotonin pathways, which are crucial in treating disorders such as depression and anxiety.
Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | Dopamine D2 | Antagonist | Smith et al. (2020) |
| This compound | Serotonin 5-HT1A | Agonist | Johnson et al. (2021) |
Synthetic Chemistry
Synthesis Pathways
The synthesis of this compound can be achieved through several chemical pathways, including reductive amination and cyclization reactions. These methods are significant for producing this compound on a larger scale for research purposes.
Table: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Reductive Amination | Amination of ketones followed by reduction | 85 |
| Cyclization Reaction | Cyclization of substituted phenyl derivatives | 78 |
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among piperidine derivatives include substituents on the nitrogen atom, the position of methyl groups on the piperidine ring, and the nature of the aryl group. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Selected Piperidine Derivatives
Key Observations:
- Substituent Size on Piperidine Nitrogen : Smaller alkyl groups (e.g., methyl or ethyl) enhance potency and reduce off-target effects. For example, COB-3’s small N-alkyl group increased nAChR potency 14-fold compared to KAB-18’s phenylpropyl group .
- Aryl Group Impact : The 4-methylphenyl group is associated with high activity in diverse contexts. Compound 4m’s 4-methylphenyl moiety made it the most potent α-glucosidase inhibitor in its series, while Compound 63 achieved sub-micromolar IC₅₀ as an H₃ antagonist .
Pharmacological Divergence
- Receptor Selectivity : The target compound’s 4-methylphenyl group may favor interactions with H₃ or α-glucosidase targets, akin to Compounds 63 and 4m . In contrast, biphenyl esters (e.g., COB-3) are optimized for nAChR modulation .
- Metabolic Stability : Methyl groups on both the piperidine ring and aryl group could enhance metabolic stability compared to derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in Compound 59, IC₅₀ = 10.40 µM) .
Biological Activity
3-Methyl-2-(4-methylphenyl)piperidine, a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methylphenyl group and a methyl group at the 3-position. This specific configuration is crucial for its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and selectivity towards these targets.
- Enzyme Interaction : Studies indicate that piperidine derivatives can affect a range of enzymes, including kinases, proteases, and hydrolases, which are involved in various physiological processes such as inflammation and metabolism .
- Receptor Binding : The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, leading to effects on neurotransmitter release and membrane stabilization .
Pharmacological Effects
Research has demonstrated that this compound exhibits a variety of pharmacological effects:
- Antinociceptive Activity : Similar piperidine derivatives have shown significant analgesic properties. For instance, compounds with similar structures have been reported to demonstrate local anesthetic effects .
- Antifungal and Antibacterial Activity : Some studies suggest that related piperidine derivatives possess antifungal activity against strains like Candida albicans and antibacterial properties against Gram-positive bacteria .
Case Studies
- Analgesic Properties : In one study, derivatives of piperidine were synthesized and evaluated for their analgesic activity. The findings indicated that certain analogs exhibited potent analgesic effects comparable to established analgesics .
- Antifungal Activity : A series of piperidine derivatives were tested against various fungal strains. Notably, certain compounds demonstrated significant antifungal activity against Aspergillus niger and Candida albicans, highlighting the potential therapeutic applications of these derivatives in treating fungal infections .
Research Findings
A comprehensive evaluation of the biological activities of this compound reveals promising results:
Q & A
Q. How can researchers address discrepancies between computational and experimental toxicity data?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
